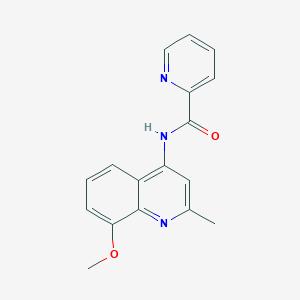

N-(8-methoxy-2-methyl-4-quinolinyl)-2-pyridinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis process of “N-(8-methoxy-2-methyl-4-quinolinyl)-2-pyridinecarboxamide” is not explicitly mentioned in the search results .Molecular Structure Analysis

The molecular structure of “N-(8-methoxy-2-methyl-4-quinolinyl)-2-pyridinecarboxamide” is not directly provided in the search results .Chemical Reactions Analysis

The chemical reactions involving “N-(8-methoxy-2-methyl-4-quinolinyl)-2-pyridinecarboxamide” are not detailed in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(8-methoxy-2-methyl-4-quinolinyl)-2-pyridinecarboxamide” are not clearly outlined in the search results .Scientific Research Applications

- Quinoline-based heterocyclic derivatives, including those containing thiadiazine, thiadiazoles, and triazole moieties, have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Novel pyrazolo[3,4-b]-quinoline derivatives with N-alkyl substitutions have been designed and synthesized .

Antibacterial Activity

Antimicrobial Agents

Nur77 Modulation

Mechanism of Action

Target of Action

The primary target of N-(8-methoxy-2-methylquinolin-4-yl)pyridine-2-carboxamide is Nur77 , a protein that plays a crucial role in the regulation of several cellular processes, including apoptosis, proliferation, and differentiation . Nur77 is a potential target for the treatment of cancer such as hepatocellular carcinoma (HCC) .

Mode of Action

N-(8-methoxy-2-methylquinolin-4-yl)pyridine-2-carboxamide interacts with Nur77 by binding to it . This binding can lead to an up-regulation of Nur77 expression and mediate sub-cellular localization of Nur77 . The compound’s interaction with Nur77 induces Nur77-dependent autophagy and endoplasmic reticulum stress .

Biochemical Pathways

The biochemical pathways affected by N-(8-methoxy-2-methylquinolin-4-yl)pyridine-2-carboxamide primarily involve the regulation of apoptosis and autophagy . By binding to Nur77, the compound can induce Nur77-dependent autophagy and endoplasmic reticulum stress, which are upstream of apoptosis .

Result of Action

The binding of N-(8-methoxy-2-methylquinolin-4-yl)pyridine-2-carboxamide to Nur77 results in a broad-spectrum antiproliferative activity against all tested hepatoma cells . It induces apoptosis in hepatocellular carcinoma cell lines . In vivo assays have verified that the compound significantly inhibits xenograft tumor growth .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(8-methoxy-2-methylquinolin-4-yl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-11-10-14(20-17(21)13-7-3-4-9-18-13)12-6-5-8-15(22-2)16(12)19-11/h3-10H,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUYLAWDNPNULW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)OC)NC(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(8-methoxy-2-methylquinolin-4-yl)pyridine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5'-acetyl-2'-{[2-(4-biphenylyl)-2-oxoethyl]thio}-6'-methyl-1',4'-dihydro-3,4'-bipyridine-3'-carbonitrile](/img/structure/B4987666.png)

![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4987670.png)

![{2-[2-(4-biphenylyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]ethyl}dimethylamine dihydrochloride](/img/structure/B4987694.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B4987697.png)

![3-[(1,3-benzodioxol-5-ylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4987704.png)

![5-{2-[3-(4-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4987705.png)

![3-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-furoate](/img/structure/B4987731.png)